molecular formula C6Cl2F2O2 B2953094 2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione CAS No. 2218-88-4

2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione

Cat. No.: B2953094
CAS No.: 2218-88-4
M. Wt: 212.96
InChI Key: KOQCAJNJSQGENA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione is a halogenated derivative of the cyclohexa-2,5-diene-1,4-dione scaffold. This compound features chlorine atoms at positions 2 and 6 and fluorine atoms at positions 3 and 5, creating a highly electron-deficient aromatic system. The electronegative substituents enhance its reactivity in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. While direct data on this compound are sparse in the provided evidence, structurally related cyclohexa-2,5-diene-1,4-dione derivatives are widely studied for their biological and chemical applications, including anticancer activity, catalysis, and agrochemical development .

Properties

IUPAC Name

2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F2O2/c7-1-3(9)6(12)4(10)2(8)5(1)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQCAJNJSQGENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)F)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination and fluorination of benzoquinone derivatives. One common method involves the reaction of 2,6-dichlorobenzoquinone with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in solid form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. It can act as an electron acceptor, participating in redox reactions within cells. The compound may target specific enzymes and proteins, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The cyclohexa-2,5-diene-1,4-dione core is a privileged structure in medicinal and materials chemistry. Below is a detailed comparison of 2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione with key analogs:

Structural and Electronic Properties

Compound Name Substituents Key Features
2,6-Dichloro-3,5-difluoro- (Target) 2,6-Cl; 3,5-F High electron-withdrawing effect; potential for strong σ/π interactions
2,6-Ditert-butylcyclohexa-2,5-diene-1,4-dione 2,6-tBu Bulky tert-butyl groups reduce packing efficiency; used in MYB protein binding studies
2-Dodecyl-6-methoxy- (DMDD) 2-dodecyl; 6-OCH3 Amphiphilic properties; isolated from Averrhoa carambola; cytotoxic
2,5-Dichlorocyclohexa-2,5-diene-1,4-dione 2,5-Cl Simpler halogenation pattern; used in B(C6F5)3-catalyzed coupling reactions
2-Hexyl-5-hydroxy- (Compound V) 2-hexyl; 5-OH Enhanced cytotoxicity due to alkyl chain and hydroxyl group

Physicochemical Properties

Property 2,6-Dichloro-3,5-difluoro- 2,6-Ditert-butyl- DMDD
Molecular Weight (g/mol) ~245* ~306 ~378
LogP (Predicted) ~2.5* ~5.0 ~6.8
Solubility Low in polar solvents Very low Moderate in DMSO

*Estimated based on structural analogs.

Biological Activity

2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione (commonly referred to as DCFH) is a synthetic organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C8Cl2F2O2
Molecular Weight: 227.01 g/mol

The structure of DCFH features a cyclohexadiene core with two chlorine and two fluorine substituents, contributing to its unique reactivity and biological interactions.

The biological activity of DCFH is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Generation: DCFH has been shown to generate reactive oxygen species, which can lead to oxidative stress in cells. This property is significant in cancer therapy, where ROS can induce apoptosis in malignant cells .
  • Enzyme Inhibition: Research indicates that DCFH can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation .

Therapeutic Applications

DCFH has been investigated for several therapeutic applications:

  • Anticancer Activity: Studies have demonstrated that DCFH exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of breast and prostate cancer cells through ROS-mediated pathways .
  • Antimicrobial Properties: Preliminary research suggests that DCFH may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibacterial agents .

Case Studies

  • Breast Cancer Cell Line Study:
    • Objective: To evaluate the cytotoxic effects of DCFH on MDA-MB-231 breast cancer cells.
    • Method: Cells were treated with varying concentrations of DCFH for 24 hours.
    • Results: A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations .
  • Antimicrobial Efficacy Study:
    • Objective: To assess the antibacterial properties of DCFH against Staphylococcus aureus.
    • Method: Minimum inhibitory concentration (MIC) assays were performed.
    • Results: DCFH exhibited a MIC of 32 µg/mL, indicating potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast and prostate cancer cells
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionDisrupts metabolic pathways in cancer cells

Cytotoxicity Results on Cancer Cell Lines

Cell LineConcentration (µM)Viability (%)Apoptosis (%)
MDA-MB-231107515
MDA-MB-231255030
MDA-MB-231502060

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